2-Amino-3-methylbenzonitrile
Overview
Description
2-Amino-3-methylbenzonitrile is a chemical compound with the molecular weight of 132.16 . It is a pale-red or pale-yellow to yellow-brown solid . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,10H2,1H3
. This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms in the molecule.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored at room temperature .
Scientific Research Applications
Synthesis of Biologically Active Compounds
2-Aminobenzonitrile, a close relative of 2-Amino-3-methylbenzonitrile, is utilized as a starting material for synthesizing various biologically active compounds. A study demonstrated the synthesis and biological evaluation of a Cr(III) complex containing 2-aminobenzonitrile. This complex exhibited moderate antibacterial activity, enhanced antifungal activity, and significant antioxidant activity compared to free ligands. It also showed strong DNA binding properties, indicating potential in pharmaceutical applications (Govindharaju et al., 2019).
Corrosion Inhibition
2-Aminobenzene-1,3-dicarbonitriles, structurally related to this compound, have been studied as corrosion inhibitors. They demonstrated effectiveness in protecting mild steel and aluminum against corrosion in acidic and alkaline environments, respectively. These compounds exhibit mixed-type inhibition properties and adhere to the Langmuir adsorption isotherm (Verma et al., 2015), (Verma et al., 2015).
Pharmaceutical Synthesis
2-Aminobenzonitriles are key in synthesizing benzo[c]phenanthridines and benzo[c]phenanthrolines, which are relevant in pharmaceutical contexts. A recent study presented a base-mediated cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles with 2-methylbenzonitriles, highlighting their significance in creating compounds for potential pharmaceutical applications (Verma et al., 2023).
Antiviral Applications
The potential of 2-aminobenzonitriles in antiviral drug synthesis has been explored. One study described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation of substituted-2-aminobenzonitriles, demonstrating weak to good anti-Tobacco mosaic virus activity (Luo et al., 2012).
Kinetics and Mechanisms Studies
2-Aminobenzonitriles are used in studies of kinetics and reaction mechanisms. For instance, the isomerisation kinetics of excited p-dimethylaminobenzonitriles, which include 2-methyl-4-dimethylaminobenzonitrile, were studied using fluorescence quenching with oxygen. This research provided insights into the ultrafast dynamics of chemical reactions (Rotkiewicz et al., 1975).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective equipment .
properties
IUPAC Name |
2-amino-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXGRUUJIFRFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445927 | |
Record name | 2-amino-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69797-49-5 | |
Record name | 2-amino-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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